molecular formula C19H15FN2O3S B7504548 N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide

N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7504548
M. Wt: 370.4 g/mol
InChI Key: NQZWUWSQBUVSSF-UHFFFAOYSA-N
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Description

N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.

Mechanism of Action

The mechanism of action of N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is not yet fully understood. However, it is believed to interact with the active site of enzymes and inhibit their activity. It has also been shown to bind to proteins and alter their conformation, leading to changes in their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This can lead to an increase in acetylcholine levels, which is beneficial in the treatment of Alzheimer's disease. It has also been shown to bind to proteins and alter their conformation, leading to changes in their function.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide in lab experiments include its high selectivity and sensitivity for the detection of protein-ligand interactions. It is also relatively easy to synthesize and has a high yield. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are various potential future directions for the use of N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide in scientific research. One potential direction is the development of new inhibitors for enzymes involved in Alzheimer's disease. It may also be used as a potential therapeutic agent for other diseases, such as cancer and diabetes. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
In conclusion, this compound is a thiazole derivative that has gained much attention in recent years due to its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied. It has shown promise as a fluorescent probe for the detection of protein-ligand interactions and a potential inhibitor of enzymes involved in Alzheimer's disease. However, further studies are needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide is a complex process that involves multiple steps. One of the commonly used methods for its synthesis is the reaction of 4-fluorobenzoyl chloride with 4-(hydroxymethyl)phenol to form 4-(4-fluorobenzoyl)phenoxy)methyl phenol. This intermediate is then reacted with thioacetamide and potassium carbonate to form this compound.

Scientific Research Applications

N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide has been used in various scientific research studies. It is commonly used as a fluorescent probe for the detection of protein-ligand interactions. It has also been used as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease.

Properties

IUPAC Name

N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-12(23)21-19-22-16(11-26-19)10-25-17-8-4-14(5-9-17)18(24)13-2-6-15(20)7-3-13/h2-9,11H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZWUWSQBUVSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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